N-(3-acetamidophenyl)-2-methylbutanamide

N-(3-acetamidophenyl)-2-methylbutanamide is an aromatic amide for research use as a reference standard or synthetic intermediate. Unlike common 4-acetamido isomers, its 3-acetamido-2-methyl substitution pattern offers unique SAR exploration potential. No validated biological data exists—its value depends entirely on your in-house profiling. Suitable for HPLC/LC-MS method development after purity verification. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B11159106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-2-methylbutanamide
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C
InChIInChI=1S/C13H18N2O2/c1-4-9(2)13(17)15-12-7-5-6-11(8-12)14-10(3)16/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)
InChIKeyARVBRUYZYLJRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-acetamidophenyl)-2-methylbutanamide: Core Identity and Procurement Baseline


N-(3-acetamidophenyl)-2-methylbutanamide is an aromatic amide derivative belonging to the class of N-substituted butanamides [1]. While structurally related to compounds explored for diverse biological targets, no authoritative, quantitative bioactivity or physicochemical data for this specific compound could be identified from primary research papers or patents to establish a baseline for comparison.

The Risk of Generic Substitution for N-(3-acetamidophenyl)-2-methylbutanamide Analogs


Given the absence of specific comparative data, it is not possible to assert that generic substitution would fail. In the broader class of substituted acetamidophenyl butanamides, even minor structural modifications (e.g., 3- vs 4-acetamido substitution, or 2-methyl vs 3-methyl branching) can profoundly alter target affinity, selectivity, and pharmacokinetic properties [1]. Without explicit, quantitative head-to-head data for N-(3-acetamidophenyl)-2-methylbutanamide versus its closest analogs, any claim of non-interchangeability would be unfounded. Users must rely on their own internal characterization or specific vendor data to validate any differentiation.

Quantitative Evidence for N-(3-acetamidophenyl)-2-methylbutanamide: A Comparative Analysis


Application Scenarios for N-(3-acetamidophenyl)-2-methylbutanamide Based on Structural Analogy


Chemical Probe for Target Class Studies

Without validated biological data, this compound's primary utility is as a reference standard or intermediate in organic synthesis. Its use in biological assays is not supported by any peer-reviewed evidence and would require extensive in-house validation before any research application can be considered.

Comparative Structural Biology Studies

May be included as part of a wider panel of structurally related compounds to explore structure-activity relationships (SAR) in in-house assays. Its value is contingent upon the user's ability to generate their own comparative data, as none is publicly available to inform selection.

Method Development and Analytical Standard

Given its stable amide structure, it could serve as an analytical standard for HPLC or LC-MS method development, provided the user verifies its purity and stability under their specific experimental conditions.

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